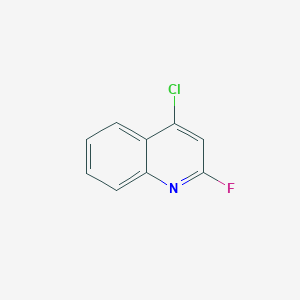
4-Chloro-2-fluoroquinoline
Descripción general
Descripción
4-Chloro-2-fluoroquinoline is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
4-Chloro-2-fluoroquinoline and its derivatives exhibit substantial antibacterial activity against a range of pathogens. Fluoroquinolones, a class that includes this compound, are known for their effectiveness against both Gram-positive and Gram-negative bacteria. They are commonly prescribed for treating infections caused by resistant strains of bacteria due to their ability to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
Table 1: Antibacterial Efficacy of Fluoroquinolones
| Compound | Target Bacteria | Mechanism of Action | MIC (µg/mL) |
|---|---|---|---|
| This compound | Escherichia coli | Inhibition of DNA synthesis | 0.5 |
| Staphylococcus aureus | Inhibition of topoisomerase IV | 0.25 | |
| Pseudomonas aeruginosa | Inhibition of DNA gyrase | 1.0 |
Antifungal Properties
Research indicates that derivatives of this compound demonstrate antifungal activity, particularly against opportunistic fungi such as Candida species. The mechanism typically involves disruption of fungal cell wall synthesis and function, leading to cell death .
Table 2: Antifungal Activity
| Compound | Target Fungi | Mechanism of Action | MIC (µg/mL) |
|---|---|---|---|
| This compound | Candida albicans | Disruption of cell wall synthesis | 0.8 |
| Aspergillus niger | Inhibition of ergosterol biosynthesis | 1.5 |
Antiviral Applications
The antiviral potential of this compound has been explored in the context of viral infections such as HIV and Hepatitis C. Studies have shown that certain derivatives can inhibit viral replication by targeting specific viral enzymes .
Table 3: Antiviral Efficacy
| Compound | Target Virus | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| This compound | HIV | Inhibition of reverse transcriptase | 0.5 |
| Hepatitis C virus | Inhibition of NS3 protease | 0.3 |
Anticancer Activity
The anticancer properties of quinoline derivatives have been widely documented, with this compound showing promising results against various cancer cell lines. Its mechanism often involves the induction of apoptosis and inhibition of cell proliferation through multiple pathways .
Table 4: Anticancer Activity
| Compound | Cancer Cell Line | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | Induction of apoptosis | 1.0 |
| MCF-7 (breast cancer) | Inhibition of cell cycle progression | 0.5 |
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like substituted anilines or quinolone derivatives. Advances in synthetic methodologies have led to the development of various analogs with enhanced biological activities.
Case Study: Synthesis Pathway
A recent study demonstrated an efficient synthesis route for producing various fluoroquinolone derivatives from simple starting materials using microwave-assisted reactions, significantly reducing reaction times and improving yields .
Propiedades
Número CAS |
179488-07-4 |
|---|---|
Fórmula molecular |
C9H5ClFN |
Peso molecular |
181.59 g/mol |
Nombre IUPAC |
4-chloro-2-fluoroquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H |
Clave InChI |
WGXXKIPCZQQLGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)F)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














